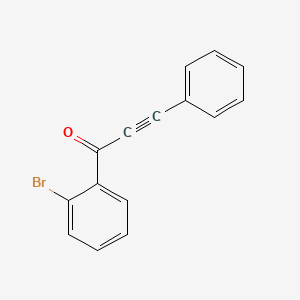
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phenylprop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one can be achieved through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the desired carbon-carbon bond . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Another method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . This method is particularly useful for introducing acyl groups into aromatic rings.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The bromine atom and the phenylprop-2-yn-1-one moiety play crucial roles in its reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds . Additionally, its structure allows it to interact with biological molecules, potentially inhibiting enzymes or binding to proteins .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-phenylprop-2-yn-1-one: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-3-phenylprop-2-yn-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-ol: Similar structure with an alcohol group instead of a ketone
Uniqueness
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para or meta counterparts .
Properties
CAS No. |
134419-77-5 |
|---|---|
Molecular Formula |
C15H9BrO |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9BrO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H |
InChI Key |
UQFFXUSOLRZMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
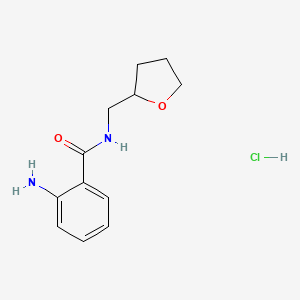

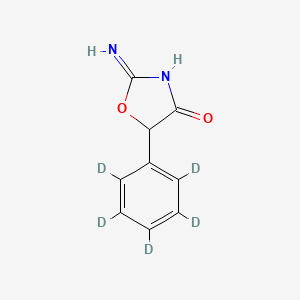
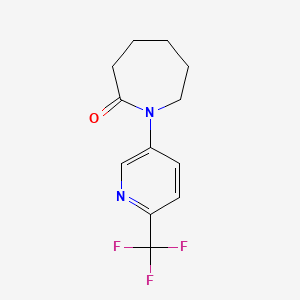


![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)


![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)
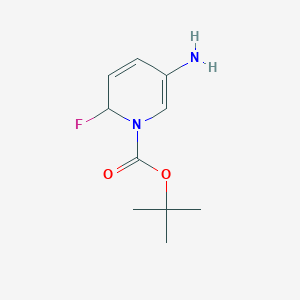
![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
